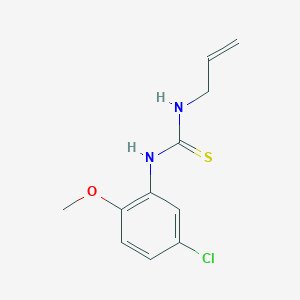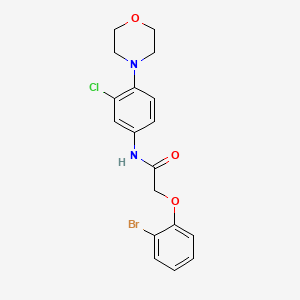
2-(2-bromophenoxy)-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenoxy)-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of bromophenoxy and chlorophenyl groups, along with a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromophenoxy)-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide typically involves the following steps:
Formation of 2-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Preparation of 2-(2-bromophenoxy)acetic acid: This involves the reaction of 2-bromophenol with chloroacetic acid under basic conditions.
Formation of the amide: The final step involves the reaction of 2-(2-bromophenoxy)acetic acid with 3-chloro-4-morpholin-4-ylphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The bromophenoxy group can undergo oxidation reactions, potentially forming bromophenoxy radicals.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Bromophenoxy radicals or bromophenoxy derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-bromophenoxy)-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromophenoxy and chlorophenyl groups could facilitate binding to hydrophobic pockets in proteins, while the morpholine ring might enhance solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
- 2-(2-Chlorophenoxy)-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide
- 2-(2-Bromophenoxy)-N-(3-methyl-4-morpholin-4-ylphenyl)acetamide
- 2-(2-Bromophenoxy)-N-(3-chloro-4-piperidin-4-ylphenyl)acetamide
Comparison:
- 2-(2-Chlorophenoxy)-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide: Similar structure but with a chlorine atom instead of bromine, which might affect its reactivity and biological activity.
- 2-(2-Bromophenoxy)-N-(3-methyl-4-morpholin-4-ylphenyl)acetamide: The presence of a methyl group instead of chlorine could influence its steric properties and interactions with molecular targets.
- 2-(2-Bromophenoxy)-N-(3-chloro-4-piperidin-4-ylphenyl)acetamide: The piperidine ring might alter its pharmacokinetic properties compared to the morpholine ring.
This compound’s unique combination of functional groups and structural features makes it a valuable subject for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
2-(2-bromophenoxy)-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O3/c19-14-3-1-2-4-17(14)25-12-18(23)21-13-5-6-16(15(20)11-13)22-7-9-24-10-8-22/h1-6,11H,7-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSZESYCSNHKAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 3-(2,4-difluorobenzyl)-1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6125311.png)
![1-(furan-2-ylmethyl)-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B6125319.png)
![4-(4-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6125344.png)
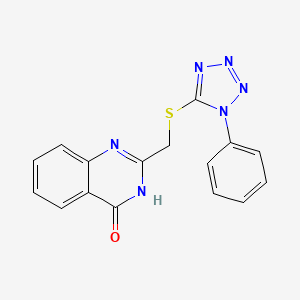
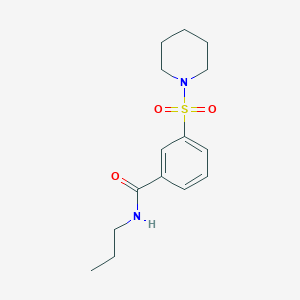
![2-methoxy-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B6125366.png)
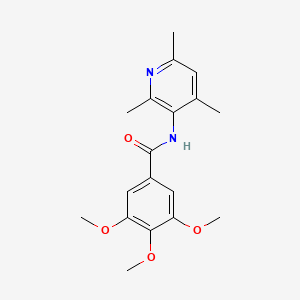
![3-phenyl-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6125377.png)
![7-(ethoxyacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6125378.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl (4-chlorophenyl)carbamate](/img/structure/B6125380.png)
![5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6125385.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-hydroxypropyl)acetamide](/img/structure/B6125389.png)
![2-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B6125398.png)
